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molecular formula C22H22ClN B8719934 2-chloro-N-methyl-N-tritylethanamine

2-chloro-N-methyl-N-tritylethanamine

Cat. No. B8719934
M. Wt: 335.9 g/mol
InChI Key: BQSSIULNIXRXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05164397

Procedure details

138.95 g (1.85 mol) of 2-(methylamino)ethanol and 500 ml of dichloromethane are introduced into a 2-1 round bottom flask and gaseous hydrochloric acid is bubbled through for two 5-min periods with an interval of 30 min. The solution is partially concentrated and 145 ml (1.98 mol) of thionyl chloride are then added slowly over 1 h 30 min. The mixture is stirred at room temperature for 10 h and is then heated to 50° C. for 2 h. It is allowed to cool, the solvent is evaporated off and the residue is taken up twice with toluene, which is evaporated off. The residue is rinsed with a mixture of diethyl ether and pentane and is dried under vacuum in the presence of phosphorus pentoxide. 230.18 g of 2-chloro-N-methylethanamine hydrochloride are obtained. 46.17 g (355.1 mmol) of this are placed in a 1--1 round bottom flask placed under nitrogen and fitted with a dropping funnel, 100 g (358.7 mmol) of triphenylchloromethane and 400 ml of dichloromethane are added, and 100 ml of triethylamine are introduced slowly. Stirring is continued for 2 days, then water is added, the organic phase is separated off, is washed with water and dried over sodium sulphate and the solvent is evaporated off. The residue is purified by chromatography on a column of silica gel by eluting with a mixture of dichloromethane and cyclohexane and, after recrystallisation from cyclohexane, 79 g of compound are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:22][Cl:23].[CH2:24]([N:26](CC)[CH2:27]C)C>O>[Cl:23][CH2:22][CH2:24][N:26]([CH3:27])[C:7]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
400 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a dropping funnel
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a column of silica gel
WASH
Type
WASH
Details
by eluting with a mixture of dichloromethane and cyclohexane
CUSTOM
Type
CUSTOM
Details
after recrystallisation from cyclohexane, 79 g of compound
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
ClCCN(C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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